molecular formula C20H21NO5 B11388485 3,5-dimethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one

3,5-dimethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11388485
M. Wt: 355.4 g/mol
InChI Key: FIWHKZVAWNGCDC-UHFFFAOYSA-N
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Description

3,5-dimethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core substituted with dimethyl groups and a morpholin-4-yl-3-oxopropyl side chain. It has garnered interest in various fields due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furochromene Core: The initial step involves the cyclization of suitable precursors to form the furochromene core. This can be achieved through the reaction of 3,5-dimethylphenol with ethyl acetoacetate under acidic conditions to yield the intermediate 3,5-dimethyl-7-hydroxy-4H-chromen-4-one.

    Introduction of the Morpholin-4-yl-3-oxopropyl Side Chain: The intermediate is then reacted with 3-chloropropionyl chloride in the presence of a base such as pyridine to introduce the 3-oxopropyl group. Finally, the morpholine ring is introduced through nucleophilic substitution using morpholine and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: The morpholin-4-yl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-dimethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-7H-furo[3,2-g]chromen-7-one: Lacks the morpholin-4-yl-3-oxopropyl side chain, resulting in different biological activities.

    6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one: Lacks the dimethyl groups, which may affect its chemical reactivity and biological properties.

Uniqueness

3,5-dimethyl-6-[3-(morpholin-4-yl)-3-oxopropyl]-7H-furo[3,2-g]chromen-7-one is unique due to the presence of both dimethyl groups and the morpholin-4-yl-3-oxopropyl side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

3,5-dimethyl-6-(3-morpholin-4-yl-3-oxopropyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C20H21NO5/c1-12-11-25-17-10-18-16(9-15(12)17)13(2)14(20(23)26-18)3-4-19(22)21-5-7-24-8-6-21/h9-11H,3-8H2,1-2H3

InChI Key

FIWHKZVAWNGCDC-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCOCC4)C

Origin of Product

United States

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